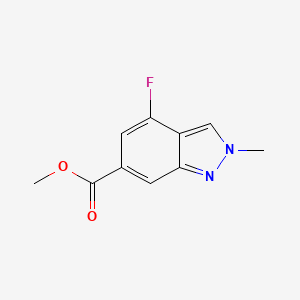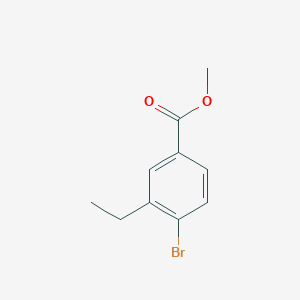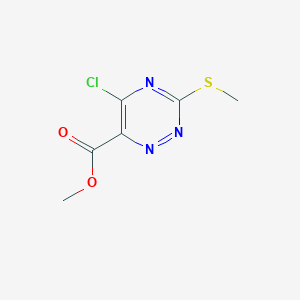![molecular formula C22H28BrFOSi B13662247 [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with bromine, fluorine, and methoxy groups, and an ethynyl group attached to a triisopropylsilane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane typically involves multiple steps, starting with the functionalization of the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions involving the ethynyl group can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in material science for the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the bromine and fluorine substituents can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
[(8-Bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl]triisopropylsilane: A closely related compound with similar structural features and reactivity.
[(8-Bromo-2-fluoro-6-(methoxymethoxy)naphthalen-1-yl)ethynyl]triisopropylsilane: Another similar compound with an additional methoxymethoxy group, which may alter its chemical properties.
Uniqueness
[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane is unique due to its specific combination of substituents and the presence of the triisopropylsilane moiety.
Propiedades
Fórmula molecular |
C22H28BrFOSi |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-(8-bromo-2-fluoro-6-methoxynaphthalen-1-yl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C22H28BrFOSi/c1-14(2)26(15(3)4,16(5)6)11-10-19-21(24)9-8-17-12-18(25-7)13-20(23)22(17)19/h8-9,12-16H,1-7H3 |
Clave InChI |
CDZALNPJRZRESF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)Br)OC)F)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




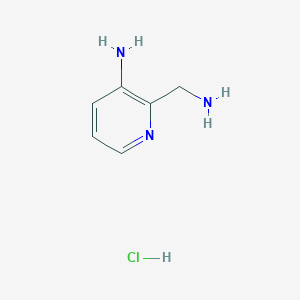
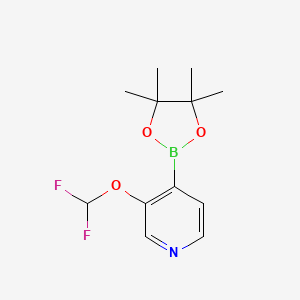
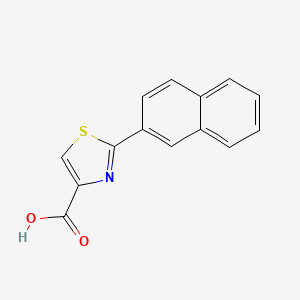
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

